REACTION_CXSMILES
|
[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:12](OCC)(OCC)[O:13][CH2:14][CH3:15].C(OC(=O)C)(=O)C>>[C:1]([C:6](=[CH:12][O:13][CH2:14][CH3:15])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
C(CCC)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
excess triethyl orthoformate evaporated in vacuo
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Type
|
ADDITION
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Details
|
The residue consisted mainly of ethyl 2-butyryl-b 3-ethoxyacrylate as a mixture of E and Z isomers
|
Type
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CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)(=O)C(C(=O)OCC)=COCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |